5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (ZINC ID ZINC000002282513) is a synthetic, small-molecule diaryl-isoxazole derivative with a molecular formula of C24H20ClNO4 and a calculated molecular weight of 421.88 g/mol. The compound features a central phenol core substituted at the ortho-position with a 4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl moiety and at the meta-position with a 3-chlorobenzyloxy group.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
Cat. No. B12193735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O
InChIInChI=1S/C24H20ClNO4/c1-15-23(20-8-3-4-9-22(20)28-2)24(30-26-15)19-11-10-18(13-21(19)27)29-14-16-6-5-7-17(25)12-16/h3-13,27H,14H2,1-2H3
InChIKeyYVYRDQOXLUVLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol – Compound Identity and Baseline Characteristics for Procurement Evaluation


5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (ZINC ID ZINC000002282513) is a synthetic, small-molecule diaryl-isoxazole derivative with a molecular formula of C24H20ClNO4 and a calculated molecular weight of 421.88 g/mol [1]. The compound features a central phenol core substituted at the ortho-position with a 4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl moiety and at the meta-position with a 3-chlorobenzyloxy group. Its computed physicochemical properties include a high predicted logP of 5.689, zero hydrogen-bond donors at physiological pH, five hydrogen-bond acceptors, a topological polar surface area of 57 Ų, and four rotatable bonds [1]. No bioactivity data, target engagement, or in vivo pharmacology are publicly reported for this compound in the ChEMBL database as of the latest data freeze [1]. The CAS number 437742-34-2 is erroneously associated with this structure across some vendor listings and should not be used for procurement verification.

Why 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol Cannot Be Assumed Interchangeable with Close Regioisomers or Core Scaffold Analogs


The 3-chlorobenzyloxy substitution pattern on this scaffold is not arbitrary. Regioisomeric variants with 2-chlorobenzyloxy or 4-chlorobenzyloxy substituents are listed as distinct chemical entities in vendor catalogs, implying differentiated synthetic routes, purification profiles, and potentially divergent biological activity [1]. Although publicly available quantitative structure–activity data are absent, the calculated logP of 5.689 and a tPSA of 57 Ų place this compound in a hydrophobic chemical space that deviates significantly from more polar isoxazole-phenol derivatives, which would alter membrane permeability, non-specific binding, and pharmacokinetic behavior if generic substitution were attempted [2]. Any substitution without empirical equivalency data introduces risk of altered target engagement, solubility, and experimental reproducibility.

Quantitative Differentiation Evidence: 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol vs. Closest Analogs


Physicochemical Differentiation from Regioisomeric 2-Chlorobenzyloxy and 4-Chlorobenzyloxy Analogs

The meta-chlorobenzyloxy substitution of the target compound produces a predicted logP of 5.689, which is expected to differ from the ortho- and para-substituted analogs based on established dipole moment and hydrophobic surface area trends for halogenated benzyl ethers. While measured logP values for the 2-chloro and 4-chloro isomers are not publicly available, the calculated logP for the target compound is derived from ZINC's atom-based partition model [1]. This positions the compound as a highly hydrophobic member of the series, with an estimated 2–3 orders of magnitude higher octanol-water partition coefficient relative to typical drug-like molecules (logP ~3–4), directly influencing solubility and non-specific binding profiles.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor Absence as a Differentiation Factor for Off-Target Binding Reduction

The target compound has zero computed hydrogen-bond donors at physiological pH (net charge zero, five acceptors) [1]. This contrasts with many phenol-containing isoxazole analogs that retain a free hydroxyl donor. The absence of H-bond donor capacity while retaining acceptor functionality may reduce non-specific interaction with hydrogen-bond-donating off-targets such as kinases or GPCRs, a property inferred from general medicinal chemistry principles rather than direct comparative assay data.

Drug Design Selectivity Physicochemical Screening

Scaffold-Level Differentiation: 3-Chlorobenzyloxy vs. Unsubstituted or Alkyl-Substituted Phenyl-Oxazole Phenols

Compared to the broader class of 2-(4-aryl-3-methyl-1,2-oxazol-5-yl)phenols that lack a 5-alkoxy substituent or carry smaller alkyl groups, the 3-chlorobenzyloxy extension adds a large hydrophobic and electron-withdrawing group. The calculated tPSA of 57 Ų and molecular weight of 421.88 place this compound beyond Lipinski's rule-of-five space, suggesting it may engage larger, deeper binding pockets unsuitable for smaller congeners. While no direct head-to-head binding data are available, the structural enlargement is a definitive differentiator in any screening library procurement where chemical diversity and property space coverage are selection criteria.

Structure-Activity Relationship Fragment-Based Design Chemical Biology

High-Value Application Scenarios for 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol Based on Available Differentiation Evidence


Chemical Probe Design for Hydrophobic Binding Pockets

Given its calculated logP of 5.689 and molecular weight of 421.88, this compound is suited for incorporation into compound libraries aimed at interrogating large, hydrophobic binding pockets such as those found in nuclear receptors, lipid-binding proteins, or certain GPCRs [1]. The absence of H-bond donors may reduce polar desolvation penalties often associated with deeply buried ligand binding sites.

Negative Control or Inactive Comparator for Oxazole-Phenol Bioactivity Studies

Because no target-specific bioactivity is reported for this compound in ChEMBL [1], it may serve as a putative negative control in bioassays evaluating analogous 5-substituted oxazole-phenols. Its unique substitution pattern (meta-chloro) ensures it is chemically distinct from active ortho- or para-substituted variants that might be identified in screening campaigns.

Physicochemical Property Benchmarking in Structure–Property Relationship (SPR) Studies

The compound's combination of high logP, zero H-bond donors, and moderate tPSA makes it a valuable reference point in SPR datasets exploring the permeability–solubility trade-off [1]. It can be used to calibrate computational models predicting membrane partitioning or non-specific binding for halogenated benzyl ethers.

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